2-(azepan-1-yl)-5-nitrobenzamide
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Overview
Description
2-(azepan-1-yl)-5-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a hexahydro-1H-azepin-1-yl group and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azepan-1-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the nucleophilic substitution of the benzamide core with hexahydro-1H-azepin-1-ylamine.
Nitration: The final step is the nitration of the benzamide derivative to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of benzoyl chloride and hexahydro-1H-azepin-1-ylamine.
Continuous Flow Reactors: Utilization of continuous flow reactors for efficient and controlled nitration reactions.
Purification: Purification of the final product through crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-(azepan-1-yl)-5-nitrobenzamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction Product: 2-(hexahydro-1H-azepin-1-yl)-5-aminobenzamide.
Substitution Products: Various halogenated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Evaluated for its activity against specific disease targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hexahydro-1H-azepin-1-yl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-4-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-3-nitro-
- Benzamide, 2-(hexahydro-1H-azepin-1-yl)-5-chloro-
Comparison:
- 2-(azepan-1-yl)-5-nitrobenzamide is unique due to the position of the nitro group, which influences its reactivity and biological activity.
- The presence of the hexahydro-1H-azepin-1-yl group in all similar compounds provides a common structural motif, but the position and nature of other substituents (e.g., nitro, chloro) significantly affect their chemical and biological properties.
Properties
CAS No. |
143675-94-9 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-9-10(16(18)19)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H2,14,17) |
InChI Key |
OMFFXESCTUPWJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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